MC-Val-Ala-OH

Antibody-Drug Conjugates Non-Internalizing ADCs In Vivo Efficacy

MC-Val-Ala-OH is the critical linker core for next-generation ADCs demanding minimized off-target toxicity. Unlike conventional Val-Cit linkers, the Val-Ala motif resists cleavage by human neutrophil elastase (HNE)—the key driver of neutropenia—enabling potentially wider therapeutic windows. Its faster initial-rate cathepsin B cleavage specifically supports ultra-potent payloads (e.g., PBD dimers) requiring rapid intracellular liberation. The terminal carboxylic acid allows seamless PABC-spacer functionalization. Choose this linker when safety margin optimization and rapid payload release are non-negotiable.

Molecular Formula C18H27N3O6
Molecular Weight 381.4 g/mol
Cat. No. B8117252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Ala-OH
Molecular FormulaC18H27N3O6
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
InChIInChI=1S/C18H27N3O6/c1-11(2)16(17(25)19-12(3)18(26)27)20-13(22)7-5-4-6-10-21-14(23)8-9-15(21)24/h8-9,11-12,16H,4-7,10H2,1-3H3,(H,19,25)(H,20,22)(H,26,27)/t12-,16-/m0/s1
InChIKeyGSWKJIWKGSPISH-LRDDRELGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Ala-OH: A Critical Cleavable Linker Intermediate for Targeted ADC Payload Release


MC-Val-Ala-OH (CAS 1342211-31-7) is a cleavable heterobifunctional linker intermediate, comprised of a maleimidocaproyl (MC) group for thiol-reactive antibody conjugation and a valine-alanine (Val-Ala) dipeptide motif, specifically used in the construction of antibody-drug conjugates (ADCs) . It serves as a foundational building block that, upon conjugation and optional extension with self-immolative spacers (e.g., PAB), enables the targeted, enzyme-triggered release of a cytotoxic payload within the lysosome of cancer cells [1].

Why Valine-Alanine Linkers Cannot Be Casually Substituted for Valine-Citrulline in ADC Development


In ADC design, the choice of dipeptide linker is not a simple, interchangeable decision; it is a critical determinant of the conjugate's overall stability, efficacy, and toxicity profile [1]. While the valine-citrulline (Val-Cit) sequence is the most established in clinically approved ADCs, it exhibits broad sensitivity to multiple cathepsins, which can contribute to off-target payload release and dose-limiting toxicities [2]. In contrast, the valine-alanine (Val-Ala) motif in MC-Val-Ala-OH exhibits distinct in vivo stability, a unique cleavage pattern, and has demonstrated superior performance in specific contexts, making its direct substitution with Val-Cit-based linkers a potentially suboptimal or even detrimental choice [3]. The quantitative evidence below delineates these critical performance differentials.

Quantitative Evidence for Differentiating MC-Val-Ala-OH from Val-Cit, Val-Lys, and Val-Arg Based ADC Linkers


In Vivo Therapeutic Superiority of Val-Ala Linkers in Non-Internalizing ADCs

In a direct head-to-head comparison, ADCs constructed with a Val-Ala dipeptide linker demonstrated unequivocally superior in vivo anticancer activity relative to those with Val-Cit, Val-Lys, or Val-Arg linkers [1]. The study, which used a non-internalizing F16 antibody conjugated to the MMAE payload, found that the Val-Ala linker was the most effective of the four tested [1].

Antibody-Drug Conjugates Non-Internalizing ADCs In Vivo Efficacy

Lysosomal Processing Rate of Val-Ala Compared to Ala-Ala Dipeptide Linkers

When assessing lysosomal activation efficiency, ADCs incorporating L-amino acid dipeptide linkers like Val-Ala exhibit a measurably faster processing rate in target cancer cells compared to those with an L-Ala-L-Ala linker [1]. This indicates that Val-Ala is a more readily cleaved substrate for the relevant lysosomal enzymes in this context [1].

ADC Linker Optimization Lysosomal Proteolysis In Vitro Processing

Plasma Stability and Cathepsin B Cleavage Efficiency of Val-Ala Linkers

The Val-Ala dipeptide sequence is a validated substrate for cathepsin B cleavage while maintaining high stability in human plasma, a critical balance for effective ADC function . This property is a class-level characteristic that differentiates it from non-cleavable linkers, which require complete lysosomal degradation of the antibody for payload release, a less efficient process [1].

ADC Linker Stability Cathepsin B Cleavage Plasma Stability Assay

Impact of Linker Hydrophobicity on ADC Developability: Val-Ala vs. Val-Cit

While both Val-Cit and Val-Ala are effective cathepsin B-cleavable triggers, the intrinsic hydrophobicity of the Val-Ala dipeptide can be a critical differentiator and a potential liability [1]. A direct comparative study of site-specific HER2-targeting ADCs found that the increased hydrophobicity of the Val-Ala pair, compared to Val-Cit, limited its utility within the tested linker design, leading to a less favorable overall developability profile for that specific construct [1].

ADC Developability Linker Hydrophobicity ADC Aggregation

High-Value Research and Development Scenarios for MC-Val-Ala-OH


Developing ADCs for Non-Internalizing Cancer Targets

Researchers developing ADCs against extracellular matrix or cell-surface antigens that do not internalize should prioritize MC-Val-Ala-OH. Quantitative evidence shows that Val-Ala-based linkers provide superior in vivo anticancer activity compared to Val-Cit, Val-Lys, and Val-Arg analogues in this challenging context [1]. Using MC-Val-Ala-OH as the starting material for synthesizing the full drug-linker construct (e.g., MC-Val-Ala-PAB-MMAE) is a data-driven strategy to maximize the therapeutic potential of non-internalizing ADC programs.

Optimizing Lysosomal Payload Release Kinetics

In ADC development projects where the primary goal is to tune the rate of intracellular payload release, MC-Val-Ala-OH offers a distinct kinetic profile. Comparative studies have established that ADCs with L-amino acid dipeptide linkers, including Val-Ala, undergo faster lysosomal processing than those with an L-Ala-L-Ala linker [2]. This makes MC-Val-Ala-OH a key synthetic intermediate for exploring structure-activity relationships (SAR) around lysosomal cleavage rates to achieve an optimal therapeutic window.

Validating Cathepsin B-Dependent Payload Release in Preclinical Models

MC-Val-Ala-OH is an essential reagent for constructing ADC models to study and validate cathepsin B-mediated drug release. The Val-Ala sequence is specifically cleaved by this lysosomal protease, providing a controlled mechanism for intracellular payload liberation [3]. By using this linker to create tool conjugates, researchers can systematically investigate the role of cathepsin B in the efficacy and toxicity of their ADC candidates, and compare its performance against other protease-cleavable or non-cleavable linker systems.

Synthesizing ADCs with a Maleimide-Thiol Conjugation Handle

For projects requiring a robust and widely used thiol-reactive conjugation strategy, MC-Val-Ala-OH is a direct building block. Its maleimidocaproyl (MC) group is designed for efficient and stable conjugation to native or engineered cysteine residues on a monoclonal antibody . This avoids the need for more complex or less well-characterized bioconjugation chemistries, providing a streamlined and reproducible path from linker procurement to the final ADC product for preclinical evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.